molecular formula C6H15N B1617094 2-Butanamine, N-ethyl- CAS No. 21035-44-9

2-Butanamine, N-ethyl-

Cat. No. B1617094
CAS RN: 21035-44-9
M. Wt: 101.19 g/mol
InChI Key: KFYKZKISJBGVMR-UHFFFAOYSA-N
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Description

2-Butanamine, N-ethyl- (2-BE) is an organic compound with a molecular formula of C4H11N. It is a colorless liquid with a pungent odor and is soluble in water, alcohol, and ether. 2-BE is a member of the amine family, which is a class of compounds containing a nitrogen atom bonded to three hydrogen atoms. It is a versatile compound that can be used for a variety of purposes.

Scientific Research Applications

Ethyl tertiary-Butyl Ether (ETBE) Toxicological Review

  • Overview: D. Mcgregor's review on ETBE, a compound used to reduce vehicle exhaust emissions, shows its low toxicity and essentially nonirritant properties to eyes and skin. The study elaborates on ETBE's metabolism and the absence of specific effects on reproduction, development, or genetic material, providing insights into the toxicological profile of chemicals similar to 2-Butanamine, N-ethyl- (Mcgregor, 2007).

Ethyl Glucuronide (EtG) as a Marker for Alcohol Use and Abuse

  • Significance: The review by C. Crunelle et al. on EtG, a stable marker in hair for detecting and quantifying long-term alcohol consumption, sheds light on the analysis techniques and the impact of various variables on EtG levels. This research could guide methodologies for studying other compounds' metabolic and excretory patterns in biological matrices (Crunelle et al., 2014).

Microbial Degradation of Methyl tert-Butyl Ether (MTBE) and tert-Butyl Alcohol (TBA)

  • Research Focus: The review by T. Schmidt et al. on the biodegradation of MTBE and its key intermediate TBA in the subsurface environment emphasizes the microbial pathways and degradation processes. This information could be valuable in understanding the environmental impact and degradation mechanisms of structurally related compounds (Schmidt et al., 2004).

Ethylene Oxide Sterilization

  • Application in Medical Devices: The review by G. C. Mendes et al. details the use of ethylene oxide for sterilizing medical devices, exploring the action mechanism, toxicity, and cycle design for effective sterilization. This could offer a framework for considering the sterilization potential of related compounds in medical and research applications (Mendes et al., 2007).

Ethyl Carbamate (Urethane) in Foods and Beverages

  • Health Concerns: J. Weber and V. Sharypov's review on ethyl carbamate, found in fermented foods and beverages, discusses its carcinogenic potential and the need for monitoring and reducing its levels in consumer products. This research could inform safety assessments and regulatory standards for food-related compounds (Weber & Sharypov, 2009).

properties

IUPAC Name

N-ethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(3)7-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYKZKISJBGVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871495
Record name N-Ethyl-sec-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanamine, N-ethyl-

CAS RN

21035-44-9
Record name N-Ethyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21035-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021035449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanamine, N-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Ethyl-sec-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-1-methylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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